2-fluoro-1-iodopropane

Description

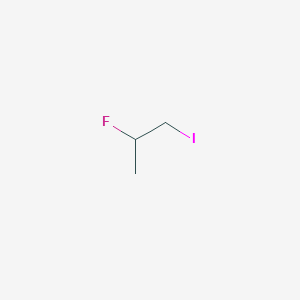

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-iodopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FI/c1-3(4)2-5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCWFGAALPWVDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CI)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6FI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20174-93-0 | |

| Record name | 2-fluoro-1-iodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Fluoro 1 Iodopropane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 2-fluoro-1-iodopropane primarily involve the displacement of the iodide ion, which is a superior leaving group compared to the fluoride (B91410) ion. The reaction mechanisms can proceed through either S({N})2 or S({N})1 pathways, depending on the reaction conditions.

S(_{N})2 Reaction Pathways and Stereochemical Inversion

The S({N})2 (Substitution Nucleophilic Bimolecular) reaction is a concerted, one-step process where a nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orgyoutube.com This mechanism is characterized by an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.comlibretexts.org For this compound, the S({N})2 reaction involves a backside attack by the nucleophile on the carbon atom bonded to the iodine. masterorganicchemistry.comyoutube.com

The rate of an S({N})2 reaction is dependent on the concentrations of both the substrate and the nucleophile, leading to a second-order rate law. masterorganicchemistry.comyoutube.com Strong nucleophiles are generally required for S({N})2 reactions to proceed efficiently. youtube.com

In nucleophilic substitution reactions, the facility with which a leaving group departs is a critical factor in determining the reaction rate. The ability of a group to leave is inversely related to its basicity; weaker bases are better leaving groups because they are more stable with a negative charge. libretexts.orgyoutube.com

Among the halogens, iodide (I) is the best leaving group, while fluoride (F) is the poorest. libretexts.orgquora.com This is because iodide is the least basic of the common halide ions. quora.com The stability of the iodide ion is attributed to its large size, which allows the negative charge to be dispersed over a larger volume, reducing charge density. youtube.comquora.com In contrast, the fluoride ion is small and the negative charge is more concentrated, making it a stronger base and a much less effective leaving group. youtube.comquora.com

The significant difference in leaving group ability means that nucleophilic substitution on this compound will almost exclusively occur at the carbon bearing the iodine atom. pearson.com The C-I bond is weaker and more easily broken than the very strong C-F bond. libretexts.org

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability |

|---|---|---|---|

| Iodide (I⁻) | HI | ~ -10 | Excellent |

| Bromide (Br⁻) | HBr | ~ -9 | Very Good |

| Chloride (Cl⁻) | HCl | ~ -7 | Good |

| Fluoride (F⁻) | HF | ~ 3.2 | Poor |

The kinetics of S({N})2 reactions are highly sensitive to steric hindrance at the reaction center. libretexts.orgchemistrysteps.com In the case of this compound, the substrate is a primary alkyl iodide, which is generally favorable for S({N})2 reactions due to minimal steric crowding around the electrophilic carbon. masterorganicchemistry.com However, the presence of a fluorine atom on the adjacent (beta) carbon can influence the reaction rate. While not directly attached to the reacting carbon, bulky substituents on adjacent carbons can slow down the reaction. libretexts.org

The primary electronic effect to consider is the inductive effect of the fluorine atom. Fluorine is the most electronegative element, and it withdraws electron density through the sigma bonds. This inductive effect makes the carbon atom bonded to iodine more electrophilic and, in principle, more susceptible to nucleophilic attack. This electron-withdrawing effect can influence the stability of the S(_{N})2 transition state. researchgate.net

S(_{N})1 Reaction Pathways and Carbocation Intermediates

The S({N})1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process that proceeds through a carbocation intermediate. libretexts.orgyoutube.com The rate-determining first step is the spontaneous dissociation of the leaving group to form a carbocation. libretexts.org The rate of an S({N})1 reaction is dependent only on the concentration of the substrate and is independent of the nucleophile's concentration. khanacademy.org

For this compound, an S({N})1 pathway is highly unlikely under typical conditions. The substrate is a primary alkyl iodide, and the formation of a primary carbocation is energetically unfavorable and highly unstable. youtube.com Carbocation stability follows the trend: tertiary > secondary > primary > methyl. khanacademy.orgyoutube.com S({N})1 reactions are favored for substrates that can form stable carbocations, such as tertiary or benzylic halides. libretexts.orgkhanacademy.org

While the C-I bond is weak, the instability of the resulting primary carbocation presents a significant energy barrier, making the S(_{N})2 pathway the dominant substitution mechanism. youtube.com

Regioselectivity and Competing Nucleophilic Attack Sites

Regioselectivity in nucleophilic substitution reactions refers to the preference for a reaction to occur at one site over another. In this compound, there are two potential sites for nucleophilic attack: the carbon bonded to iodine (C1) and the carbon bonded to fluorine (C2).

As established, the leaving group ability of iodide is vastly superior to that of fluoride. libretexts.orgquora.com The C-I bond is significantly weaker than the C-F bond. Consequently, nucleophilic attack will overwhelmingly occur at C1, leading to the displacement of the iodide ion. pearson.com Substitution at C2, which would require the expulsion of the fluoride ion, is not a competing pathway under standard nucleophilic substitution conditions due to the strength of the C-F bond and the poor leaving group ability of fluoride. libretexts.orgsiue.edu

Elimination Reactions

Elimination reactions compete with nucleophilic substitution, particularly in the presence of strong bases. siue.edu The most common elimination pathway for alkyl halides is the E2 (Elimination Bimolecular) mechanism. The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta) to the leaving group, and the leaving group departs simultaneously, forming a double bond. masterorganicchemistry.comlibretexts.org The rate of an E2 reaction is second order, depending on the concentration of both the substrate and the base. masterorganicchemistry.comyoutube.com

For this compound, a strong, non-nucleophilic base would favor elimination over substitution. The base would abstract a proton from C2, leading to the elimination of HI and the formation of 2-fluoropropene (B75672). The regioselectivity of elimination reactions (Zaitsev vs. Hofmann) can be influenced by the nature of the leaving group. While iodine typically favors the more substituted Zaitsev product, the presence of fluorine on the beta-carbon can lead to the formation of the less substituted Hofmann product due to electronic effects. siue.eduyoutube.com

Formation of Unsaturated Alkene Products

The reaction of this compound with a base typically leads to the formation of unsaturated alkene products through an elimination reaction, specifically dehydrohalogenation. libretexts.org In this process, a proton and a halide are removed from adjacent carbon atoms, resulting in the formation of a pi bond. The specific alkene products formed depend on which proton is abstracted by the base.

For this compound (CH₂I-CHF-CH₃), there are two distinct types of β-hydrogens that can be removed:

Hydrogen on Carbon 1: Removal of a proton from the carbon bearing the iodine atom is not a standard elimination pathway.

Hydrogen on Carbon 3: Removal of a proton from the methyl group (C3) and the iodide leaving group from C1 is not a standard 1,2-elimination.

Hydrogen on Carbon 2: Removal of the proton from the carbon bearing the fluorine atom (C2) and the iodide from C1 would lead to 2-fluoropropene .

Hydrogen on Carbon 3: Removal of a proton from the methyl group (C3) and the fluoride from C2 would lead to 1-iodopropene .

Given the reactivity trend of halogens as leaving groups (I > Br > Cl > F), the carbon-iodine bond is significantly weaker and more prone to cleavage than the carbon-fluorine bond. libretexts.org Therefore, the predominant reaction pathway involves the loss of the iodide ion. When this compound is treated with a base, the expected major unsaturated product is 2-fluoropropene , formed by the elimination of hydrogen iodide (HI).

The reaction can be summarized as: CH₂I-CHF-CH₃ + Base → CH₂=CF-CH₃ + H-Base⁺ + I⁻

The choice of base can influence the product distribution. A small, unhindered base may favor the formation of the more substituted, thermodynamically stable alkene (Zaitsev's rule), whereas a bulky base may favor the formation of the less substituted, kinetically controlled alkene (Hofmann product). utdallas.edu In the case of this compound, elimination to form 2-fluoropropene is the primary outcome.

Base-Mediated Elimination Mechanisms and Stereochemical Outcomes

The base-mediated elimination of hydrogen iodide from this compound can proceed through different mechanisms, primarily the E2 (bimolecular elimination) or E1cb (unimolecular elimination via conjugate base) pathway.

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from a β-carbon at the same time the leaving group departs. nih.gov This mechanism has a strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation for optimal orbital overlap in the transition state. chemistrysteps.comlibretexts.org For an acyclic molecule like this compound, rotation around the C1-C2 bond allows it to adopt this necessary conformation. The reaction rate is dependent on the concentration of both the substrate and the base.

The E1cb mechanism is a two-step process that is particularly relevant for substrates with a poor leaving group and an acidic β-hydrogen. nih.govsiue.edu The presence of the highly electronegative fluorine atom at the C2 position significantly increases the acidity of the hydrogen on that same carbon. The mechanism proceeds as follows:

A base removes the acidic β-hydrogen to form a carbanion intermediate (the conjugate base). This step is typically fast and reversible.

The carbanion intermediate then expels the leaving group (iodide) in a slower, rate-determining step to form the alkene. siue.edu

Because of the acidity of the proton at C2 due to the adjacent fluorine, the E1cb pathway is a plausible mechanism for the formation of 2-fluoropropene from this compound. siue.edu

| Elimination Mechanism | Key Characteristics | Relevance to this compound |

| E2 | Concerted (one-step), requires anti-periplanar geometry, rate = k[substrate][base]. slideshare.net | Possible pathway. The C-I bond is a good leaving group, and a strong base would favor this mechanism. libretexts.org |

| E1cb | Stepwise (two-step), involves a carbanion intermediate, favored by an acidic β-hydrogen and a poor leaving group. nih.govsiue.edu | Highly plausible. The fluorine atom at C2 increases the acidity of the C2-hydrogen, stabilizing the carbanion intermediate. siue.edu |

The stereochemical outcome of E2 reactions is specific; the geometry of the starting material dictates the geometry of the resulting alkene. chemistrysteps.com For E1cb, the stereochemistry is determined after the carbanion is formed.

Radical Reactions and Their Mechanisms

Light-Induced Addition Reactions (referencing perfluoroalkyl iodides)

Perfluoroalkyl iodides are known to undergo light-induced atom transfer radical addition (ATRA) reactions with alkenes and alkynes. chinesechemsoc.org This process can be initiated by visible light, often without the need for an external photocatalyst. chinesechemsoc.orgchinesechemsoc.org The mechanism proceeds via a radical-chain process.

The key steps referenced from perfluoroalkyl iodide reactions are:

Initiation: The C-I bond is relatively weak and can be cleaved homolytically by light (photolysis) to generate a perfluoroalkyl radical (Rf•) and an iodine atom (I•). In some cases, this is facilitated by the formation of an electron donor-acceptor (EDA) complex between the iodide and a Lewis base or the alkene itself. chinesechemsoc.orgconicet.gov.ar

Propagation:

The generated perfluoroalkyl radical adds to the π-bond of an alkene, forming a new carbon-centered radical.

This new radical then abstracts an iodine atom from another molecule of the perfluoroalkyl iodide, yielding the addition product and regenerating the perfluoroalkyl radical to continue the chain. chinesechemsoc.org

Termination: The reaction is terminated by the combination of any two radical species.

Chain-Transfer Mechanisms in Polymerization Reactions (referencing perfluorinated analogs)

In radical polymerization, chain-transfer agents are used to control the molecular weight of the resulting polymer. wikipedia.org Perfluorinated and iodinated alkanes can act as effective chain-transfer agents through a process known as iodine-transfer polymerization (ITP). tudelft.nlyoutube.com

The mechanism involves the transfer of an iodine atom from the chain-transfer agent to the growing polymer radical chain (Pn•). wikipedia.org

A growing polymer chain radical (Pn•) reacts with the chain-transfer agent (R-I), in this case, a compound like this compound.

The polymer chain abstracts the iodine atom, forming a "dead" polymer chain with an iodine end-group (Pn-I) and a new radical (R•) from the chain-transfer agent.

This new radical (R•) then initiates the growth of a new polymer chain by reacting with a monomer molecule.

This process effectively terminates one growing chain and starts another, thereby lowering the average molecular weight of the polymer. youtube.comrubbernews.com The use of iodoalkanes like perfluoroalkyl iodides as chain-transfer agents is well-established for producing fluoropolymers with controlled molecular weights and reactive iodine end-groups that can be used for further modification. justia.com this compound could similarly function to regulate polymerization reactions.

Halogen Bonding Interactions

Investigation of σ-Hole Interactions in Fluorinated Iodoalkanes (e.g., heptafluoro-2-iodopropane)

Halogen bonding is a non-covalent interaction that occurs between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base (e.g., a lone pair or an anion). nih.govrsc.org The σ-hole is located on the halogen atom along the axis of its covalent bond to another atom (R-X···Y). rsc.org

The strength of the σ-hole, and thus the halogen bond, is enhanced when the R group is strongly electron-withdrawing. ijres.org In fluorinated iodoalkanes, such as heptafluoro-2-iodopropane, the numerous fluorine atoms pull electron density away from the carbon skeleton and, consequently, from the iodine atom. This effect creates a significant region of positive electrostatic potential on the iodine atom, making it a strong halogen bond donor. nsf.govresearchgate.net

Studies on heptafluoro-2-iodopropane complexed with Lewis bases like pyridine (B92270) and other azabenzenes have provided clear spectroscopic and computational evidence for these interactions. nsf.govrsc.org Upon formation of the halogen bond, changes in vibrational frequencies, such as the C-I stretch, can be observed. researchgate.net

| Compound | Interaction Partner (Lewis Base) | Observed Evidence of Halogen Bonding |

| Heptafluoro-2-iodopropane | Pyridine, Pyrimidine, Pyridazine | Shifts in vibrational frequencies observed via Raman spectroscopy, indicating charge transfer from the nitrogen lone pair to the iodine's σ-hole. nsf.govrsc.org |

| Iodo-perfluoroalkanes | Pyridine | Blue-shifting of the ring breathing mode of pyridine, comparable in strength to hydrogen bonding. researchgate.net |

These findings are directly applicable to this compound. Although it has only one fluorine atom, this electron-withdrawing group is sufficient to induce a σ-hole on the adjacent iodine atom, enabling it to participate in halogen bonding interactions, albeit likely weaker than its perfluorinated analog. This interaction is a key factor in the supramolecular chemistry of such compounds. nih.gov

Influence of Substituents on Halogen Bond Strength

The strength of a halogen bond is significantly influenced by the nature of substituents on both the halogen bond donor and acceptor molecules. In the context of this compound, the fluorine atom acts as an electron-withdrawing substituent, which is expected to enhance the halogen bonding capability of the iodine atom.

Electron-withdrawing groups, such as fluorine, increase the magnitude of the positive electrostatic potential (σ-hole) on the halogen atom (in this case, iodine). This heightened positive potential leads to a stronger electrostatic attraction with a Lewis base (halogen bond acceptor), thereby strengthening the halogen bond. The position of the substituent relative to the halogen atom is also crucial; substituents closer to the halogen atom typically exert a more substantial influence on the σ-hole and, consequently, on the halogen bond strength.

While direct experimental data for this compound is limited in the available literature, studies on analogous compounds such as heptafluoro-2-iodopropane provide valuable insights. In heptafluoro-2-iodopropane, the multiple electron-withdrawing fluorine atoms significantly enhance the σ-hole on the iodine atom, making it a potent halogen bond donor. rsc.org This principle can be extrapolated to this compound, where the single fluorine atom will similarly, though to a lesser extent, increase the electrophilic character of the iodine atom compared to an unsubstituted iodopropane.

The effect of substituents on the halogen bond acceptor also plays a critical role. Lewis bases with higher electron-donating capacity will form stronger halogen bonds. For instance, pyridine is a commonly studied halogen bond acceptor. Substituents on the pyridine ring that increase its basicity will generally lead to a stronger halogen bond with a given halogen bond donor.

The interplay of substituents on both the donor and acceptor molecules allows for the fine-tuning of halogen bond strength, a key aspect in the design of supramolecular assemblies and in crystal engineering.

Spectroscopic Signatures of Charge Transfer in Halogen-Bonded Complexes

A key characteristic of halogen bonding is the occurrence of charge transfer from the halogen bond acceptor (Lewis base) to the halogen bond donor (Lewis acid). This charge transfer can be detected and quantified using various spectroscopic techniques, which provide distinct signatures of this interaction.

In vibrational spectroscopy, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, the formation of a halogen bond leads to noticeable shifts in the vibrational frequencies of both the donor and acceptor molecules. For instance, in studies involving heptafluoro-2-iodopropane and various azabenzenes (like pyridine, pyrimidine, and pyridazine), shifts in the vibrational frequencies of up to 8 cm⁻¹ were observed, providing significant evidence of charge transfer. rsc.orgrsc.orgnih.gov The C-I stretching mode in the halogen bond donor is often red-shifted (shifted to lower frequency) upon complexation, indicating a weakening of the C-I bond due to the transfer of electron density into the σ*(C-I) antibonding orbital. Conversely, certain vibrational modes of the halogen bond acceptor, such as the ring-breathing mode in pyridine, can be blue-shifted (shifted to higher frequency). researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for probing charge transfer in halogen-bonded complexes. The formation of a halogen bond can lead to changes in the chemical shifts of nuclei near the interaction site. For example, ¹⁹F NMR has been used to study halogen bonding between pyridine and heptafluoro-2-iodopropane, where changes in the fluorine chemical shifts provided evidence of the complex formation. researchgate.net

Computational studies, often performed in conjunction with experimental spectroscopy, can further elucidate the nature of charge transfer. Natural Bond Orbital (NBO) analysis, for example, can quantify the delocalization of electron density from the lone pair of the Lewis base to the antibonding orbital of the halogen bond donor. In the case of heptafluoro-2-iodopropane complexes with azabenzenes, a charge flow mechanism has been proposed where the donated nitrogen lone pair electrons effectively push the fluorine lone pair electrons back towards their respective atoms. rsc.orgnih.gov This is supported by an inverse relationship between the delocalization energies of the nitrogen lone pair to the σ*(C-I) orbital and the fluorine lone pair to the same orbital. rsc.org

The table below summarizes the delocalization energies for heptafluoro-2-iodopropane (HFP) complexed with pyridine, pyridazine, and pyrimidine, illustrating the charge transfer phenomenon.

| Complex | LP(N) → σ*(C-I) Delocalization Energy (kcal/mol) |

|---|---|

| HFP···Pyridine | 11.48 |

| HFP···Pyridazine | 11.59 |

| HFP···Pyrimidine | 12.17 |

These spectroscopic signatures and computational findings collectively provide a detailed picture of the charge transfer that occurs in halogen-bonded complexes, a fundamental aspect of their formation and stability.

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool Awaiting Application

Advanced NMR techniques, including ¹H and ¹⁹F NMR, are powerful methods for elucidating the detailed structure and conformational preferences of fluorinated organic molecules. However, specific studies applying these techniques to 2-fluoro-1-iodopropane have not been reported.

Advanced ¹H and ¹⁹F NMR for Detailed Structural and Conformational Elucidation

In principle, high-resolution ¹H and ¹⁹F NMR spectroscopy could provide significant insights into the three-dimensional structure and the rotational isomers (conformers) of this compound. Analysis of chemical shifts and coupling constants would be instrumental in determining the preferred spatial arrangement of the fluorine, iodine, and hydrogen atoms. However, no such experimental data has been published.

NMR Coupling Constants and Chemical Shifts for Mechanistic Insights

The measurement of one-bond and multi-bond coupling constants (J-couplings) between ¹H, ¹⁹F, and ¹³C nuclei, along with their respective chemical shifts, would offer a wealth of information. These parameters are sensitive to bond angles, dihedral angles, and the electronic environment of the nuclei, providing a basis for understanding the molecule's conformational behavior. Unfortunately, specific coupling constant and chemical shift data for this compound are not available.

Solvent Effects on Conformational Equilibria as Probed by NMR

The conformational equilibrium of polar molecules like this compound is often influenced by the surrounding solvent. NMR studies in a variety of solvents with different polarities could reveal shifts in this equilibrium. Such investigations would be valuable for understanding intermolecular interactions, but they have yet to be performed for this specific compound.

Vibrational Spectroscopy: Uncharted Territory for this compound

Vibrational spectroscopy, encompassing Raman and Fourier-Transform Infrared (FTIR) techniques, is a fundamental tool for identifying molecular functional groups and probing molecular structure. Regrettably, dedicated vibrational spectroscopic studies on this compound are absent from the scientific literature.

Raman Spectroscopy for Normal Mode Analysis and Vibrational Fingerprinting

Raman spectroscopy could provide a detailed "fingerprint" of this compound by identifying its characteristic vibrational modes. A normal mode analysis, often supported by computational chemistry, would allow for the assignment of specific spectral peaks to the stretching and bending vibrations within the molecule. This information would be invaluable for its unambiguous identification and for studying its interactions, but no Raman spectra for this compound have been reported.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Shifts in Intermolecular Interactions

FTIR spectroscopy is particularly sensitive to changes in molecular dipoles and is therefore well-suited for studying polar molecules and their interactions. By analyzing shifts in the vibrational frequencies upon interaction with other molecules or solvents, one could gain insights into intermolecular forces. As with other spectroscopic data for this compound, specific FTIR studies are not available.

Analysis of Carbon-Iodine and Carbon-Fluorine Stretching Vibrations in Molecular Complexes

The vibrational characteristics of carbon-halogen bonds are fundamental to understanding molecular structure and non-covalent interactions. In halogenated alkanes, the stretching frequencies of Carbon-Fluorine (C-F) and Carbon-Iodine (C-I) bonds are dictated by the masses of the atoms and the strength of the bond. Generally, C-F stretching vibrations appear at higher wavenumbers (typically 1400-1000 cm⁻¹) than C-I stretches (typically 600-500 cm⁻¹) due to the lower mass of fluorine compared to iodine and the greater strength of the C-F bond. spectroscopyonline.com As the mass of the halogen atom increases, the position of the C-X stretching peak decreases. spectroscopyonline.com

When a molecule like a fluorinated iodopropane engages in the formation of molecular complexes, particularly through halogen bonding, significant shifts in these vibrational frequencies can be observed. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic region on another molecule. nsf.gov The electron-withdrawing nature of fluorine atoms in molecules like heptafluoro-2-iodopropane strengthens the σ-hole on the iodine atom, making it a potent halogen bond donor. nsf.gov

In a study involving heptafluoro-2-iodopropane and various azabenzenes (pyridine, pyrimidine, and pyridazine), the formation of halogen-bonded complexes was investigated using Raman spectroscopy. nsf.gov The analysis revealed shifts in the vibrational frequencies of the azabenzenes upon complexation, with shifts as high as 8 cm⁻¹ being observed. nsf.gov Such shifts to higher energy in the acceptor molecule's vibrational modes are consistent with charge transfer from the halogen bond acceptor (the azabenzene) to the donor (the iodopropane derivative). nsf.gov This phenomenon provides strong evidence for the formation and nature of the halogen bond in these molecular complexes. nsf.gov

| Interaction | Molecule Studied | Interacting Partner | Observed Vibrational Shift (cm⁻¹) | Reference |

| Halogen Bonding | Heptafluoro-2-iodopropane | Azabenzenes (Pyridine, etc.) | Up to 8 cm⁻¹ in acceptor modes | nsf.gov |

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) and other quantum chemical calculations are powerful tools for investigating the properties of halogenated propanes at the atomic level. These methods allow for the optimization of molecular geometries to find the most stable three-dimensional arrangement of atoms. For instance, calculations performed on fluorinated iodopropanes, such as 1-fluoro-3-iodopropane (B1254131), have been used to determine their stable conformers, which greatly facilitates the analysis of experimental data like rotational spectra. researchgate.net

A key aspect of the electronic structure of iodine-containing compounds relevant to molecular interactions is the concept of the σ-hole. Computational methods can map the electrostatic potential (ESP) on the molecular surface. For halogen bond donors like heptafluoro-2-iodopropane, these maps reveal a region of positive electrostatic potential on the iodine atom, opposite the C-I bond, which is the σ-hole. nsf.gov The presence and magnitude of this positive region are influenced by the electron-withdrawing groups attached to the carbon backbone, which in this case are fluorine atoms that enhance the electrophilicity of the iodine. nsf.gov Optimized geometries of halogen-bonded complexes, for example between heptafluoro-2-iodopropane and pyridine (B92270), have been calculated at levels of theory like M06-2X/aVTZ to model the structure of these non-covalent interactions accurately. nsf.gov

A significant application of DFT is the prediction of vibrational spectra. By calculating the harmonic vibrational frequencies of a molecule and its complexes, researchers can generate theoretical Raman or infrared spectra. These simulated spectra serve as an invaluable guide for assigning peaks in experimental spectra.

In the study of halogen bonding between heptafluoro-2-iodopropane and azabenzenes, theoretical Raman spectra of the proposed complexes were simulated using DFT. nsf.gov The strong agreement between the simulated and experimental Raman spectra provided clear insight into the structure of the complexes and confirmed the formation of halogen bonds. nsf.gov Similarly, quantum chemical calculations were essential in the assignment and analysis of the pure rotational spectra of conformers of 1-fluoro-3-iodopropane. researchgate.net This correlation between computational predictions and experimental results is crucial for validating the theoretical models and gaining a deeper understanding of the molecular systems under investigation.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and the nature of chemical bonds within a molecule or molecular complex. ajchem-b.comajchem-b.com It examines the delocalization of electron density from occupied Lewis-type (bonding or lone pair) orbitals to unoccupied non-Lewis-type (antibonding) orbitals. ajchem-b.com The stabilization energy (E⁽²⁾) associated with these delocalizations quantifies the strength of the interaction.

While specific NBO data for this compound is not detailed in the provided search results, the principles are demonstrated in related systems. For instance, in studies of heptafluoro-2-iodopropane complexes, a related technique, Natural Electron Configuration (NEC) analysis, was used to quantify the charge transfer upon halogen bond formation. nsf.gov The analysis provided significant evidence of charge transfer from the halogen bond acceptor to the donor, corroborating the findings from vibrational spectroscopy. nsf.gov The flow of charge involves the donation from a nitrogen lone pair on the acceptor molecule, which in turn affects the neighboring atoms. nsf.gov This type of analysis provides fundamental insight into the electronic reorganizations that stabilize non-covalent interactions like halogen bonds. nsf.gov

| Analysis Type | Molecule Studied | Key Finding | Reference |

| NBO/NEC | Heptafluoro-2-iodopropane Complexes | Quantified charge transfer from acceptor to donor upon halogen bond formation. | nsf.gov |

| NBO | 2-fluoro-1,3,2-dioxaphosphinane | Quantified stabilization energy from LP₂O→σ*P-F electron delocalization. | ajchem-b.comajchem-b.com |

Computational chemistry provides the means to model entire reaction pathways, identifying reactants, products, intermediates, and the high-energy transition states that connect them. This is particularly useful for understanding reaction mechanisms and kinetics.

A computational study on the E2 elimination reaction of 2-iodopropane (B156323), a closely related compound, illustrates this application. sciepub.com Using DFT and Hartree-Fock (HF) methods, researchers modeled the reaction pathway for the elimination of HI to form propene. The calculations involved optimizing the geometries of the reactant, the transition state (TS), and the product. sciepub.com The transition state is characterized by a single imaginary frequency in the vibrational analysis. sciepub.com For the E2 reaction of 2-iodopropane, the TS geometry showed an extension of the C-I bond (from 2.17 Å to 2.87 Å) and the abstraction of a hydrogen atom by the base. sciepub.com By calculating the energies of these structures, the activation energy for the reaction can be determined. For 2-iodopropane in an ethanol (B145695) solvent model, a favorable activation energy of 2.34 kcal/mol was calculated, demonstrating how computational modeling can quantify the energy barriers of chemical transformations. sciepub.com

| Reaction | Molecule Studied | Method | Key Calculated Parameter | Reference |

| E2 Elimination | 2-iodopropane | DFT/HF with solvation model | Activation Energy (2.34 kcal/mol in ethanol) | sciepub.com |

Applications of 2 Fluoro 1 Iodopropane As a Synthetic Building Block and Intermediate

Construction of Complex Fluorinated Molecules

As a bifunctional reagent, 2-fluoro-1-iodopropane provides a direct pathway for incorporating a 2-fluoropropyl group into more elaborate molecular architectures. The distinct reactivity of the iodine and fluorine substituents enables its participation in various synthetic operations.

Role as a Halogen Source in Cross-Coupling Reactions

The carbon-iodine bond in this compound is significantly more labile than the carbon-fluorine bond, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. In these reactions, the iodine atom acts as a leaving group, allowing the 2-fluoropropyl fragment to be coupled with a wide array of organic partners. This methodology is fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

While specific literature examples for this compound are not prevalent, its reactivity is analogous to other primary iodoalkanes in well-established cross-coupling protocols. For instance, in Suzuki coupling, it could react with an organoboron compound in the presence of a palladium catalyst to form a new C-C bond. Similarly, in Sonogashira coupling, it could be coupled with a terminal alkyne. The general schemes for these transformations highlight the potential of this building block.

Table 1: Potential Cross-Coupling Reactions Involving this compound This table presents illustrative examples based on standard cross-coupling methodologies.

| Coupling Reaction | Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Aryl-substituted 2-fluoropropane (B1329498) |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, amine base | Alkynyl-substituted 2-fluoropropane |

Precursor for Fluorinated Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. This compound can serve as a key electrophile in the synthesis of fluorinated heterocycles. The synthesis typically involves an initial nucleophilic substitution reaction where a heteroatom (like nitrogen, oxygen, or sulfur) displaces the iodide. The resulting intermediate can then undergo an intramolecular cyclization to form the heterocyclic ring. This strategy allows for the direct installation of a fluorinated side-chain onto a heterocyclic core. For example, the reaction of this compound with a primary amine could be the first step toward synthesizing a fluorinated aziridine (B145994) or other nitrogen-containing ring systems.

Utilization in Specialized Synthetic Methodologies

Beyond general construction, this compound and its isomers are valuable in more specialized areas of synthetic chemistry that leverage the unique properties of fluorinated compounds.

Integration into Fluorous Biphasic Catalysis (referencing perfluorinated iodopropanes)

Fluorous biphasic catalysis is a technique that facilitates the separation of a catalyst from the reaction products. This is achieved by attaching a highly fluorinated "ponytail" to the catalyst, which makes it soluble in a fluorous solvent but insoluble in common organic solvents at room temperature. While this compound itself is not sufficiently fluorinated for this purpose, its heavily fluorinated analogs, such as perfluorinated iodopropanes (e.g., 1-iodoheptafluoropropane), are key reagents for creating these fluorous tags. These perfluorinated iodoalkanes can be attached to ligands (like phosphines) or the metal center of a catalyst. The resulting fluorous catalyst can be easily recovered from the organic product phase by simple phase separation and reused, making the process more sustainable and cost-effective.

Synthesis of N-monofluoroalkyl Tropanes (e.g., using 1-fluoro-3-iodopropane (B1254131) as FIP)

Tropane alkaloids are an important class of compounds with significant biological activity. Modifying their structure by adding fluoroalkyl groups can modulate their pharmacological properties. A common method to achieve this is through the N-alkylation of a nortropane precursor. For example, the related isomer, 1-fluoro-3-iodopropane (FIP), is used to introduce a 3-fluoropropyl group onto the nitrogen atom of nortropanes to produce N-(3-fluoropropyl)nortropane derivatives.

This reaction proceeds via a standard nucleophilic substitution, where the nitrogen atom of the nortropane acts as the nucleophile and displaces the iodide from the fluoroalkylating agent. In a similar fashion, this compound could be employed to synthesize N-(2-fluoropropyl)nortropane analogs, thereby introducing a different substitution pattern on the N-alkyl chain.

Table 2: Illustrative Synthesis of an N-fluoroalkyl Tropane Derivative

| Precursor | Fluoroalkylating Agent | Product |

|---|---|---|

| Nortropane | 1-Fluoro-3-iodopropane | N-(3-Fluoropropyl)nortropane |

Enabling Chiral Synthesis of Advanced Intermediates

Asymmetric synthesis is critical for the production of enantiomerically pure pharmaceuticals, where often only one enantiomer provides the desired therapeutic effect. nih.gov The carbon atom bonded to the fluorine in this compound is a stereocenter. This means the compound can exist as two distinct enantiomers: (R)-2-fluoro-1-iodopropane and (S)-2-fluoro-1-iodopropane.

Using an enantiomerically pure form of this reagent as a chiral building block allows for the direct transfer of its stereochemistry into a target molecule. This is a powerful strategy for creating advanced chiral intermediates without the need for complex resolution steps or asymmetric catalysis later in the synthesis. For example, the reaction of (R)-2-fluoro-1-iodopropane with a nucleophile will proceed, often with inversion of configuration (in an Sₙ2 reaction), to yield a product with a defined (S) configuration at the carbon that was attacked. This approach provides reliable control over the stereochemical outcome of a reaction, which is essential in the synthesis of complex, biologically active molecules. The availability of specific enantiomers, such as (2R)-1-fluoro-2-iodopropane, underscores its utility in this highly important area of synthetic chemistry.

Investigation of Fluorine Effects on Molecular Properties and Reactivity in Organic Systems

The introduction of a fluorine atom into an organic molecule can dramatically alter its physical, chemical, and biological properties. The compound this compound serves as a valuable model for investigating these fluorine-induced effects, particularly in understanding conformational preferences and reactivity. The presence of the highly electronegative fluorine atom alongside a bulky and good leaving group like iodine on adjacent carbons creates a system where stereoelectronic and steric effects are in delicate balance.

The primary explanations for the gauche effect are hyperconjugation and bent bonds. wikipedia.org Hyperconjugation involves the donation of electron density from a C-H bonding orbital (σ) into an adjacent C-F anti-bonding orbital (σ). This interaction is stabilizing and is maximized in a gauche conformation. wikipedia.org For this compound, the key hyperconjugative interaction would be between the σ C-H orbitals on the carbon bearing the iodine and the σ C-F orbital.

However, the gauche effect is not solely governed by hyperconjugation. Steric and electrostatic repulsions also play a crucial role. nih.gov While the gauche conformation is favored in 1,2-difluoroethane, the preference for the anti conformation increases as the size of the vicinal halogen increases (Cl, Br, I). nih.govresearchgate.net This is due to the increasing steric Pauli repulsion between the larger halogens, which destabilizes the gauche conformer. nih.gov In this compound, there is a competition between the stabilizing hyperconjugative interactions favoring the gauche conformer and the destabilizing steric repulsion between the fluorine and the much larger iodine atom, which favors the anti conformer.

The following table summarizes the competing factors that influence the conformational equilibrium of this compound:

| Conformer | Stabilizing Interactions | Destabilizing Interactions | Predicted Relative Stability |

| Gauche | - Hyperconjugation (σC-H → σ*C-F) | - Steric repulsion (F vs. I) - Dipole-dipole repulsion | Lower |

| Anti | - Minimized steric repulsion - Minimized dipole-dipole repulsion | - Weaker hyperconjugative interactions | Higher |

This table is a qualitative representation of the expected effects based on principles observed in analogous molecules. The actual energy difference between the conformers would require specific experimental or computational data.

The fluorine atom also exerts a significant influence on the reactivity of this compound, particularly at the adjacent carbon bearing the iodine atom. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. The high electronegativity of the fluorine atom leads to a strong inductive effect, withdrawing electron density from the neighboring carbon atoms. This inductive withdrawal can influence the rate and mechanism of substitution reactions at the C1 position.

For instance, in an SN2 reaction, the electron-withdrawing effect of the fluorine atom can destabilize the transition state by intensifying the partial positive charge on the carbon undergoing substitution, potentially slowing down the reaction. Conversely, the stereoelectronic effects that dictate the preferred conformation of the molecule can also play a role in its reactivity. The accessibility of the C-I bond to an incoming nucleophile may be influenced by whether the molecule predominantly exists in a gauche or anti conformation.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Fluorination Strategies

The introduction of fluorine into organic molecules is a significant challenge in synthetic chemistry. dovepress.com Traditional methods often rely on harsh reagents and conditions. dovepress.com Future research will prioritize the development of safer, more efficient, and environmentally benign fluorination strategies applicable to the synthesis of 2-fluoro-1-iodopropane and related structures.

Key research goals in this area include:

Late-Stage Fluorination: Developing methods to introduce the fluorine atom at a later stage in a synthetic sequence. This approach offers greater flexibility and efficiency in creating complex molecules.

Nucleophilic Fluorination: Investigating new nucleophilic fluoride (B91410) sources that are milder and more soluble than traditional alkali metal fluorides. Reagents like ammonium (B1175870) bifluoride or organic fluoride salts are promising alternatives.

Electrophilic Fluorination: Designing and utilizing next-generation electrophilic fluorinating agents that offer improved selectivity and safety profiles compared to reagents like elemental fluorine.

Flow Chemistry: Implementing continuous flow processes for fluorination reactions. Flow chemistry can offer better control over reaction parameters, improve safety when handling hazardous reagents, and allow for easier scalability.

| Strategy | Traditional Approach | Emerging Sustainable Approach | Key Advantage |

| Fluoride Source | Anhydrous HF, SF₄ | Recyclable fluoride salts, ionic liquids | Reduced hazard, improved handling |

| Reaction Type | Halogen Exchange (Halex) | C-H activation/fluorination | Increased atom economy, fewer steps |

| Energy Input | High-temperature thermal heating | Photoredox catalysis, electrochemical methods | Milder conditions, higher selectivity |

| Process | Batch synthesis | Continuous flow synthesis | Enhanced safety, scalability, and control |

Exploration of Catalytic Transformations Involving Fluorinated Iodopropanes

The carbon-iodine bond in this compound is a versatile functional group that can participate in a wide array of catalytic reactions. Future research will focus on leveraging this reactivity to construct more complex and valuable molecules. The presence of the adjacent fluorine atom can significantly influence the reactivity of the C-I bond, a feature that can be exploited for selective transformations.

Emerging research avenues include:

Cross-Coupling Reactions: Expanding the scope of palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, using this compound as a building block. nih.govsoton.ac.uk These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov

Carbonylation Reactions: Developing catalytic methods to insert carbon monoxide into the C-I bond, providing access to fluorinated carboxylic acids, esters, and amides.

Radical Reactions: Investigating novel radical-mediated reactions. The C-I bond can be homolytically cleaved to generate a radical intermediate, which can then participate in additions to alkenes or alkynes, as demonstrated with related compounds like heptafluoro-2-iodopropane. rsc.org

Asymmetric Catalysis: Designing chiral catalysts to control the stereochemistry of reactions involving this compound, enabling the synthesis of enantiomerically pure fluorinated compounds, which are highly valuable in medicinal chemistry.

| Reaction Type | Catalyst System (Example) | Product Class | Potential Application |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Alkylated/Arylated fluoropropanes | Synthesis of complex organic molecules |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Amine | Alkynylated fluoropropanes | Building blocks for pharmaceuticals and materials soton.ac.uk |

| Heck Coupling | Pd(OAc)₂ / Ligand | Alkenylated fluoropropanes | Creation of unsaturated fluorinated systems |

| Radical Addition | Photochemical or Thermal Initiation | Functionalized fluoroalkanes | Introduction of fluorinated moieties into olefins rsc.org |

Advanced Theoretical Modeling for Predictive Organic Synthesis

Computational chemistry and theoretical modeling are becoming indispensable tools in modern organic synthesis. For this compound, these methods can provide profound insights into its structure, reactivity, and reaction mechanisms, thereby guiding experimental work and accelerating discovery.

Future applications of theoretical modeling in this context will likely involve:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other ab initio methods to map the energy profiles of potential reaction pathways. nist.gov This can help in understanding selectivity and optimizing reaction conditions for desired outcomes.

Catalyst Design: Computationally screening libraries of potential catalysts for transformations involving this compound to identify candidates with the highest predicted activity and selectivity before committing to laboratory synthesis.

Predicting Physicochemical Properties: Calculating properties such as bond dissociation energies, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. nist.gov This information helps predict the molecule's reactivity in nucleophilic, electrophilic, and radical reactions.

Spectroscopic Prediction: Simulating NMR, IR, and other spectroscopic data to aid in the characterization of new compounds derived from this compound.

Green Chemistry Approaches in the Synthesis and Application of Halogenated Propanes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijpdd.org Applying these principles to the synthesis and use of halogenated compounds like this compound is a critical area for future research. The goal is to develop processes that are not only efficient but also sustainable. jocpr.com

Key green chemistry strategies to be explored include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives such as water, supercritical CO₂, or bio-based solvents. jocpr.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. jocpr.com

Catalysis over Stoichiometric Reagents: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste and often improve reaction efficiency. researchgate.net

Energy Efficiency: Utilizing energy-efficient methods like microwave irradiation or photochemical reactions, which can significantly reduce reaction times and energy consumption compared to conventional heating. sruc.ac.uk

Q & A

Q. What are the standard synthetic routes for 2-fluoro-1-iodopropane, and what experimental conditions are critical for achieving high yields?

Answer: this compound is synthesized via halogen exchange reactions, often under superacidic conditions. For example, ionization in SbF5–SO2ClF solution at −78 °C generates propyleneiodonium ions, as demonstrated in studies of its reactivity . Critical parameters include temperature control (−78 °C to prevent side reactions) and stoichiometric ratios of reactants. Characterization of intermediates requires low-temperature NMR spectroscopy to stabilize reactive species. Researchers must document reaction conditions meticulously to ensure reproducibility, adhering to guidelines for experimental rigor .

Table 1: Key Reaction Conditions for Synthesis

| Parameter | Requirement | Purpose |

|---|---|---|

| Temperature | −78 °C (cryogenic bath) | Stabilize reactive intermediates |

| Solvent System | SbF5–SO2ClF | Facilitate ionization |

| Characterization Method | Low-temperature NMR/IR spectroscopy | Capture transient species |

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Answer: Characterization involves spectroscopic methods (¹H/¹⁹F NMR, IR) and elemental analysis. NMR chemical shifts for fluorine (δ ~ -200 ppm) and iodine (spin–spin coupling) provide structural confirmation. Purity is assessed via gas chromatography (GC) or HPLC. For novel derivatives, high-resolution mass spectrometry (HRMS) is essential. Researchers must cross-reference data with literature and include full spectral parameters in supplementary materials to meet reproducibility standards .

Q. What stability challenges does this compound pose under varying storage conditions, and how can they be mitigated?

Answer: The compound is light- and moisture-sensitive due to the C–I bond’s susceptibility to homolytic cleavage. Storage in amber vials under inert gas (argon/nitrogen) at −20 °C is recommended. Degradation products (e.g., propylene derivatives) can be monitored via periodic GC-MS analysis. Stability studies should include accelerated aging tests under controlled humidity and temperature .

Q. How can researchers systematically review literature on this compound to identify knowledge gaps?

Answer: Conduct a systematic review using databases (SciFinder, Reaxys) with keywords like "halogenated propane derivatives" and "superacid-mediated reactions." Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate gaps, such as understudied reaction pathways or computational modeling needs. Document search strategies and inclusion/exclusion criteria transparently .

Q. What safety protocols are essential when handling this compound in the laboratory?

Answer: Use fume hoods, chemical-resistant gloves, and eye protection. The compound’s toxicity requires adherence to OSHA guidelines for halogenated hydrocarbons. Spill kits with activated carbon and neutralizers (e.g., sodium thiosulfate) should be accessible. Emergency protocols must include immediate ventilation and contamination containment .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in superacidic media?

Answer: Under SbF5–SO2ClF, the compound ionizes to form propyleneiodonium ions (I⁺ intermediates), as shown in Eq. 4.116 . Mechanistic studies require isotopic labeling (e.g., ¹⁸O in solvents) and DFT calculations to map transition states. Kinetic isotope effects (KIEs) and Eyring plots can differentiate between concerted and stepwise pathways .

Q. How can computational chemistry resolve contradictions in reported spectroscopic data for this compound derivatives?

Answer: Conflicting NMR/IR data often arise from solvent effects or conformational isomers. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can predict chemical shifts and vibrational modes. Compare computed spectra with experimental data, adjusting for solvent dielectric constants. Collaborative platforms like NMRShiftDB validate discrepancies .

Q. What strategies optimize catalytic applications of this compound in C–C bond-forming reactions?

Answer: Screen transition-metal catalysts (Pd, Cu) for cross-coupling reactions (e.g., Suzuki-Miyaura). Monitor iodine’s leaving-group efficiency via kinetic studies. Design experiments using DoE (Design of Experiments) to optimize solvent polarity, temperature, and catalyst loading. Compare turnover numbers (TONs) with bromo/chloro analogs .

Q. How can researchers design experiments to probe the thermodynamic stability of this compound under extreme conditions?

Answer: Use high-pressure DSC (Differential Scanning Calorimetry) to measure decomposition enthalpies. Pair with computational thermodynamics (Gaussian calculations for ΔG‡) to predict stability thresholds. Replicate extreme conditions (e.g., 100°C, 10 atm) in autoclaves, analyzing products via GC-MS .

Q. What novel derivatives of this compound could advance fluorinated building blocks in organic synthesis?

Answer: Target derivatives like this compound sulfonates or Grignard adducts. Synthesize via nucleophilic substitution (e.g., NaN3 for azide derivatives) and characterize via X-ray crystallography. Evaluate reactivity in fluorination reactions using SAR (Structure-Activity Relationship) principles. Publish synthetic protocols with detailed stereochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.